Levopimaradiene

Description

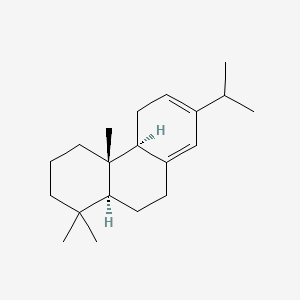

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

122712-77-0 |

|---|---|

Formule moléculaire |

C20H32 |

Poids moléculaire |

272.5 g/mol |

Nom IUPAC |

(4aS,4bS,10aS)-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,4b,5,9,10,10a-octahydrophenanthrene |

InChI |

InChI=1S/C20H32/c1-14(2)15-7-9-17-16(13-15)8-10-18-19(3,4)11-6-12-20(17,18)5/h7,13-14,17-18H,6,8-12H2,1-5H3/t17-,18-,20+/m0/s1 |

Clé InChI |

ASPVQUYRFYUDSC-CMKODMSKSA-N |

SMILES |

CC(C)C1=CCC2C(=C1)CCC3C2(CCCC3(C)C)C |

SMILES isomérique |

CC(C)C1=CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCCC3(C)C)C |

SMILES canonique |

CC(C)C1=CCC2C(=C1)CCC3C2(CCCC3(C)C)C |

Origine du produit |

United States |

Biosynthesis of Levopimaradiene

Upstream Precursor Pathways

The fundamental building blocks for levopimaradiene, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are synthesized through two separate pathways within the plant cell: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. numberanalytics.combiorxiv.org

The MVA pathway is primarily located in the cytosol and peroxisomes of plant cells. rsc.orgfrontiersin.org It utilizes acetyl-CoA as its starting material, which undergoes a series of enzymatic reactions to produce IPP and DMAPP. biorxiv.org While the MVA pathway is traditionally associated with the synthesis of sesquiterpenes and triterpenes, there is evidence of crosstalk between the MVA and MEP pathways, with the MVA pathway potentially contributing precursors for diterpene synthesis under certain conditions. biorxiv.orgrsc.orgresearchgate.net

The MEP pathway, also known as the non-mevalonate pathway, operates within the plastids of plant cells. numberanalytics.comrsc.org This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. biorxiv.org The MEP pathway is the primary source of IPP and DMAPP for the biosynthesis of monoterpenes, diterpenes (including this compound), and carotenoids. rsc.orgacs.org In Ginkgo biloba, the biosynthesis of geranylgeranyl diphosphate (GGPP), the direct precursor to this compound, is derived from IPP formed via the deoxyxylulose pathway, which is part of the broader MEP pathway. google.com

Methylerythritol Phosphate (MEP) Pathway Integration for Diterpene Synthesis

Key Enzymatic Cyclization Steps

The final stages of this compound biosynthesis involve the formation of the 20-carbon precursor, geranylgeranyl diphosphate, and its subsequent cyclization.

Geranylgeranyl diphosphate synthase (GGPPS) is the enzyme responsible for synthesizing GGPP. researchgate.net It catalyzes the sequential condensation of three molecules of IPP with one molecule of DMAPP. pnas.org This reaction forms the linear 20-carbon diphosphate intermediate that serves as the substrate for the next critical step in this compound synthesis. pnas.org

The first committed step in the biosynthesis of ginkgolides is the cyclization of GGPP to this compound, a reaction catalyzed by the enzyme this compound synthase (LPS). researchgate.netfrontiersin.orgnih.gov LPS is a bifunctional enzyme that first catalyzes the cyclization of GGPP to a (+)-copalyl diphosphate intermediate. uniprot.orgwikipedia.org This intermediate then undergoes further rearrangement and deprotonation to yield this compound. google.com In some plant species, LPS can also produce other diterpene isomers such as abietadiene, neoabietadiene, and palustradiene. uniprot.orgmicrobialtec.com The gene for LPS has been cloned from Ginkgo biloba and functionally expressed in microorganisms like Escherichia coli for research and potential biotechnological production of this compound. google.comnih.gov

Compound and Enzyme Information

| Name | Type | Function/Description |

| This compound | Diterpene Hydrocarbon | A precursor in the biosynthesis of ginkgolides. |

| Isopentenyl Diphosphate (IPP) | Isoprenoid Precursor | A five-carbon building block for terpenoid synthesis. nih.gov |

| Dimethylallyl Diphosphate (DMAPP) | Isoprenoid Precursor | An isomer of IPP and a five-carbon building block for terpenoid synthesis. nih.gov |

| Acetyl-CoA | Precursor | Starting material for the Mevalonate (MVA) pathway. biorxiv.org |

| Pyruvate | Precursor | Starting material for the Methylerythritol Phosphate (MEP) pathway. biorxiv.org |

| Glyceraldehyde 3-phosphate | Precursor | Starting material for the Methylerythritol Phosphate (MEP) pathway. biorxiv.org |

| Geranylgeranyl Diphosphate (GGPP) | Diterpene Precursor | A 20-carbon intermediate formed from IPP and DMAPP; the direct precursor to this compound. pnas.org |

| (+)-Copalyl Diphosphate | Intermediate | An intermediate formed during the cyclization of GGPP by this compound Synthase. uniprot.orgwikipedia.org |

| Abietadiene | Diterpene Hydrocarbon | An isomeric side product of the this compound Synthase reaction in some species. pnas.org |

| Neoabietadiene | Diterpene Hydrocarbon | An isomeric side product of the this compound Synthase reaction in some species. pnas.org |

| Palustradiene | Diterpene Hydrocarbon | An isomeric side product of the this compound Synthase reaction in some species. microbialtec.com |

| Isopentenyl Diphosphate Isomerase (IDI) | Enzyme | Catalyzes the interconversion of IPP and DMAPP. frontiersin.orgbiorxiv.org |

| 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) | Enzyme | A rate-limiting enzyme in the MVA pathway. frontiersin.org |

| 1-deoxy-D-xylulose 5-phosphate synthase (DXS) | Enzyme | A rate-limiting enzyme in the MEP pathway. frontiersin.orgnih.gov |

| Geranylgeranyl Diphosphate Synthase (GGPPS) | Enzyme | Catalyzes the formation of GGPP from IPP and DMAPP. researchgate.net |

| This compound Synthase (LPS) | Enzyme | Catalyzes the cyclization of GGPP to this compound. researchgate.netnih.gov |

Multi-step Carbocation Cascade Mechanisms in LPS Activity

The biosynthesis of this compound is a complex enzymatic process catalyzed by this compound synthase (LPS). This process begins with the substrate geranylgeranyl diphosphate (GGPP), which undergoes a series of cyclizations and rearrangements within the active sites of the synthase. nih.govresearchgate.net LPS is a bifunctional enzyme, typically possessing two distinct active sites, referred to as Class I and Class II, which orchestrate a multi-step carbocation cascade. nih.gov

The reaction mechanism initiates in the Class II active site, where a protonation-initiated cyclization of the linear GGPP substrate occurs. researchgate.net This first step forms a stable bicyclic intermediate, (+)-copalyl diphosphate (CPP). researchgate.netqmul.ac.ukexpasy.org This intermediate is then channeled to the Class I active site. researchgate.netnih.gov

In the Class I active site, the reaction proceeds through an ionization-dependent mechanism. researchgate.net The diphosphate group of CPP is cleaved, generating a carbocation that initiates a second cyclization, forming the characteristic tricyclic backbone of the abietane (B96969) family. nih.govpnas.org This is followed by a cascade of rearrangements, including a 1,2-methyl migration, which forms the isopropyl group typical of the abietane structure. researchgate.netpnas.org The process concludes with the deprotonation of the terminal abietenyl carbocation to yield this compound. pnas.org The promiscuity of the LPS enzyme can sometimes lead to the formation of isomeric side products, such as abietadiene, neoabietadiene, and palustradiene, through alternative deprotonation events. expasy.orgpnas.orgpnas.org

Genetic and Molecular Aspects of Biosynthesis

Significant progress in understanding this compound biosynthesis has been achieved through the cloning and characterization of the genes encoding this compound synthase. A notable example is the novel LPS gene from Ginkgo biloba, designated GbLPS2. tandfonline.comnih.gov This gene was cloned from G. biloba leaves and found to have an open reading frame (ORF) of 2520 base pairs. tandfonline.comtandfonline.com This ORF encodes a predicted polypeptide of 840 amino acids. tandfonline.comnih.gov

The genomic DNA sequence of GbLPS2 was determined to be 4308 base pairs in length. tandfonline.comnih.gov Phylogenetic analysis has shown that the GbLPS2 protein is highly homologous with LPS proteins reported in other plant species. tandfonline.comnih.gov The functional expression of the GbLPS2 gene has been successfully demonstrated in heterologous host organisms, including Escherichia coli and Saccharomyces cerevisiae, which allows for the controlled production of this compound for research and potential industrial applications.

| Characteristic | Description | Source(s) |

| Gene Name | GbLPS2 | tandfonline.comnih.gov |

| Source Organism | Ginkgo biloba | tandfonline.comnih.gov |

| Open Reading Frame (ORF) Length | 2520 bp | tandfonline.comtandfonline.com |

| Encoded Polypeptide Length | 840 amino acids | tandfonline.comnih.gov |

| Genomic DNA (gDNA) Sequence Length | 4308 bp | tandfonline.comnih.gov |

| Heterologous Expression Hosts | Escherichia coli, Saccharomyces cerevisiae |

This compound synthases, like many enzymes involved in terpenoid biosynthesis in plants, are synthesized in the cytosol and then transported to plastids, where the biosynthesis occurs. nih.govgoogle.com This transport is directed by an N-terminal sequence known as a plastid transit peptide (pTP). google.comresearchgate.net These pTPs are typically 30 to 80 amino acids long. google.com Analysis of the amino acid sequence of Ginkgo biloba LPS revealed the presence of such a putative plastidial transit peptide. google.com

These transit peptides are characteristically rich in hydroxylated amino acids (like serine), basic amino acids, and small hydrophobic residues, while having low amounts of acidic residues. google.com Once the enzyme is translocated into the plastid, the transit peptide is cleaved by a specific protease to yield the mature, active enzyme. google.com For heterologous expression in systems like E. coli or yeast, which lack the plant-specific processing machinery, this N-terminal pTP can interfere with proper protein folding and activity. google.comnih.gov Studies have shown that truncating or removing this transit peptide can significantly improve the catalytic activity and yield of this compound in engineered microbial systems. nih.govresearchgate.net For instance, removing the first 40 amino acids of the N-terminus of LPS led to an 8.6-fold increase in this compound production in an engineered yeast strain. nih.gov

The expression of this compound synthase genes is tightly regulated at the transcriptional level. Analysis of the promoter region of the GbLPS2 gene, specifically a 913 bp sequence upstream of the coding region, has identified several cis-acting regulatory elements. tandfonline.comnih.gov These elements are binding sites for transcription factors that control the rate of gene transcription in response to various developmental and environmental signals.

Key cis-acting elements found in the GbLPS2 promoter include the G-box, ABRE (abscisic acid responsive element), CGTCA-motif (the core of the MeJA-responsive element), and LTR (low-temperature responsive element). tandfonline.com The presence of these elements suggests that GbLPS2 expression is regulated by hormones such as abscisic acid (ABA) and methyl jasmonate (MeJA). tandfonline.comnih.govtandfonline.com Experimental evidence confirms this, as treatment with MeJA has been shown to significantly induce the expression of GbLPS2 and consequently increase the accumulation of terpene trilactones, the downstream products of this compound. tandfonline.comnih.gov Furthermore, the transcription factor GbMYC2 has been identified to directly bind to the G-box in the GbLPS promoter, activating its expression and thereby enhancing ginkgolide biosynthesis. mdpi.com

| Cis-acting Element | Function/Response | Source(s) |

| G-box | Binding site for MYC transcription factors, involved in light and jasmonate response | tandfonline.commdpi.com |

| ABRE | Abscisic Acid Responsive Element | tandfonline.com |

| CGTCA-motif | Methyl Jasmonate (MeJA) responsive element | tandfonline.com |

| LTR | Low-Temperature Responsive element | tandfonline.com |

| O2-site | Involved in zein (B1164903) metabolism regulation | tandfonline.com |

| CAAT-box | Common cis-acting element in promoter and enhancer regions | tandfonline.com |

| TATA-box | Core promoter element | tandfonline.com |

In many plants, genes involved in a specific specialized metabolic pathway are physically co-located on a chromosome, forming a biosynthetic gene cluster (BGC). nih.govresearchgate.net This genomic organization is believed to facilitate the co-regulation and inheritance of the entire pathway. Research into the genomics of Ginkgo biloba has revealed that the GbLPS gene is part of such a BGC. nih.govresearchgate.net

This identified gene cluster is located on chromosome 5 and contains the GbLPS gene in close proximity to five cytochrome P450 (CYP) monooxygenase genes. nih.govresearchgate.net CYPs are enzymes frequently involved in the downstream oxidation and modification of terpene scaffolds. nih.govresearchgate.net Their clustering with GbLPS strongly suggests their role in the subsequent steps of the ginkgolide biosynthetic pathway, where this compound is oxygenated and further rearranged. nih.govresearchgate.net The discovery of this BGC provides valuable insights into the evolution of the ginkgolide pathway and offers a powerful tool for pathway elucidation and engineering in heterologous systems. nih.govresearchgate.net

Chemical Synthesis Approaches to Levopimaradiene

Total Synthesis Strategies from Resin Acids

The total synthesis of levopimaradiene often leverages naturally abundant resin acids as starting materials. These compounds, readily available from pine oleoresin, provide a chiral scaffold that significantly simplifies the synthetic route. cdnsciencepub.com

Key Research Findings:

A prevalent strategy involves a multi-step conversion of levopimaric acid, a major component of resin acids. This approach circumvents the need to construct the complex tricyclic core from acyclic precursors. The general pathway reported involves the following sequence:

Esterification: The carboxylic acid group of the starting resin acid (e.g., levopimaric acid) is first protected, typically as a methyl ester. This prevents its interference in subsequent reaction steps. cdnsciencepub.com

Functional Group Manipulation: The synthesis then targets other functional groups on the abietane (B96969) skeleton. For instance, a tosylation reaction can be performed at the C13 position.

Reductive Deoxygenation: The introduced tosyl group is subsequently removed through a reduction reaction, often using a combination of zinc (Zn) and sodium iodide (NaI), to yield the diene system of this compound.

Purification: The final step involves purification of the target compound from the reaction mixture and any isomeric byproducts, commonly achieved through silica (B1680970) gel column chromatography.

The biosynthesis of the abietane skeleton in nature, which serves as the foundation for these resin acids, proceeds via the cyclization of geranylgeranyl diphosphate (B83284) (GGPP). wikipedia.orgnih.gov While this is a biological process, understanding it provides insight into the formation of the core structure that chemical synthesis aims to replicate or modify. Diterpene synthases (diTPSs) catalyze the initial bicyclization of GGPP to form a (+)-copalyl diphosphate intermediate, which then undergoes further rearrangements to produce the various diterpene skeletons. nih.gov

Derivatization from Levopimaric Acid

Levopimaric acid is not only a starting material for total synthesis but also a direct precursor for derivatization to this compound. nih.gov This process is a targeted chemical transformation rather than a full synthesis from simple building blocks.

A well-established four-step chemical synthesis method is used to derive this compound from levopimaric acid. This procedure highlights a direct and efficient conversion:

| Step | Reaction | Reagents/Conditions | Purpose |

| 1 | Esterification | Not specified in snippets, but typically involves an alcohol (e.g., methanol) and an acid catalyst. | Protects the carboxylic acid at C-18. |

| 2 | Tosylation | Not specified in snippets, but typically involves tosyl chloride (TsCl) in pyridine. | Introduces a good leaving group at a specific position (e.g., C13-OH if present in precursor). |

| 3 | Reduction | Zn/NaI | Removes the tosyl group to form the characteristic double bond of this compound. |

| 4 | Purification | Silica gel column chromatography | Isolates pure this compound from byproducts. |

This derivatization approach is fundamental for producing analytical standards of this compound, which are crucial for validating its production in engineered biological systems. The identity and purity of the synthesized this compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS).

Stereoselective Synthesis of this compound and its Isomers

The stereochemistry of this compound, with its specific arrangement of atoms at chiral centers, is critical to its chemical identity and biological function. Achieving stereoselectivity in the synthesis of this compound and its isomers is a significant focus of research.

The challenge in stereoselective synthesis arises from the need to control the formation of multiple stereocenters and the position of double bonds. In biological systems, the enzyme this compound synthase (LPS) catalyzes the cyclization of GGPP with high fidelity. However, this enzyme can also be promiscuous, leading to the formation of several structural isomers, including:

Abietadiene

Neoabietadiene

Palustradiene

Sandaracopimaradiene (B157912)

These isomers differ primarily in the location of their double bonds within the tricyclic skeleton. pnas.org

Chemical synthesis approaches must therefore employ methods that favor the formation of the desired this compound isomer. This often involves the use of chiral starting materials, like levopimaric acid, which already contain the correct stereochemical framework. cdnsciencepub.com The subsequent chemical transformations are designed to proceed with high stereochemical control.

While specific details on purely chemical stereoselective routes to this compound are limited in the provided context, the synthesis of its isomers has been reported, underscoring the capability to target specific members of the abietane diterpene family. nih.gov The development of predictive models based on physical organic chemistry principles is an evolving field that aims to guide chemists in achieving high selectivity in complex syntheses. rsc.org

Challenges in Reproducible Synthetic Methodologies

Despite advances, the synthesis of this compound, whether by chemical or biological means, faces several challenges that can affect reproducibility and yield.

In Chemical Synthesis:

Isomer Separation: The formation of multiple diterpene isomers is a common problem. pnas.org These isomers often have very similar physical properties, making their separation by techniques like chromatography difficult and resource-intensive, which can impact the reproducibility of obtaining a pure product.

In Heterologous Production (Synthetic Biology):

Enzyme Efficiency: The enzymes used in engineered microbes, such as this compound synthase (LPS), often have low catalytic efficiency.

Metabolic Burden and Bottlenecks: High-level production of this compound in hosts like E. coli is often limited by the capacity of the biosynthetic pathway. Simply increasing the supply of precursors (IPP and DMAPP) does not always lead to a corresponding increase in the final product, indicating a bottleneck at the synthase step. pnas.org

Enzyme Promiscuity: The promiscuity of LPS leads to the co-production of several isomers, complicating downstream processing and reducing the effective yield of the desired this compound. pnas.org

These challenges highlight the need for continued development of more efficient, selective, and robust synthetic methodologies to ensure the reproducible and scalable production of this compound.

Metabolic and Protein Engineering for Enhanced Production of Levopimaradiene

Heterologous Expression Systems for Microbial Production

The transfer of the levopimaradiene biosynthesis pathway into well-characterized microbial hosts has been a primary strategy for its production. These microorganisms offer advantages such as rapid growth, genetic tractability, and established fermentation processes. nih.gov

Production in Escherichia coli

Escherichia coli has been a workhorse for the heterologous production of this compound. nih.gov Initial efforts involving the co-expression of codon-optimized genes for geranylgeranyl diphosphate (B83284) synthase (GGPPS) and this compound synthase (LPS) resulted in a modest production of 0.15 mg/L. nih.gov To enhance this, metabolic engineering strategies have focused on increasing the supply of the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are synthesized through the native 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway in E. coli. pnas.orgnih.gov

A significant breakthrough was achieved by systematically amplifying the genes of the upstream MEP pathway. nih.gov This, combined with protein engineering of GGPPS and LPS, led to a remarkable 2,600-fold increase in this compound production, reaching a titer of approximately 700 mg/L in a bench-scale bioreactor. pnas.orgnih.govnih.gov This highlights the necessity of a dual approach that addresses both precursor supply and the efficiency of the downstream biosynthetic enzymes. pnas.org Overexpression of key rate-limiting enzymes in the MEP pathway, such as 1-deoxy-D-xylulose 5-phosphate synthase (Dxs) and isopentenyl diphosphate isomerase (Idi), has been shown to be crucial for boosting the geranylgeranyl diphosphate (GGPP) supply.

Further research has demonstrated that incorporating a heterologous mevalonate (B85504) (MEV) pathway into E. coli can result in significantly higher diterpene yields compared to the enhancement of the native MEP pathway. researchgate.net This approach provides an alternative route for IPP and DMAPP synthesis, potentially bypassing the tight regulation of the endogenous MEP pathway. rsc.orgrsc.org

| Host Organism | Key Engineering Strategy | This compound Titer | Fold Increase | Reference |

| Escherichia coli | Co-expression of GGPPS and LPS | 0.15 mg/L | - | nih.gov |

| Escherichia coli | MEP pathway amplification + GGPPS/LPS protein engineering | ~700 mg/L | ~2,600 | pnas.orgnih.gov |

| Escherichia coli | Overexpression of dxs, idi, ispD, and ispF | ~92 mg/L | - | nih.gov |

Production in Saccharomyces cerevisiae

Saccharomyces cerevisiae, or baker's yeast, is another attractive host for producing terpenoids due to its robustness in industrial fermentations and its native mevalonate (MVA) pathway for isoprenoid precursor synthesis. nih.govresearchgate.net In yeast, IPP and DMAPP are synthesized from acetyl-CoA. nih.gov

Initial production of this compound in S. cerevisiae was achieved through the expression of a this compound synthase (LPS). nih.govnih.gov To improve productivity, researchers have employed protein engineering techniques. For instance, N-terminal truncation and site-directed mutagenesis of the LPS enzyme resulted in a 23-fold increase in this compound production, reaching 6.92 mg/L. nih.govnih.gov By expressing this modified LPS in a metabolically engineered yeast chassis, the final production was further boosted 164-fold to 49.21 mg/L. nih.govnih.gov This demonstrates the power of combining enzyme optimization with host strain engineering.

| Host Organism | Key Engineering Strategy | This compound Titer | Fold Increase | Reference |

| Saccharomyces cerevisiae | Expression of LPS | - | - | nih.govnih.gov |

| Saccharomyces cerevisiae | N-terminal truncation and site-directed mutagenesis of LPS (t79LPSMM) | 6.92 mg/L | 23 | nih.govnih.gov |

| Saccharomyces cerevisiae | Expression of t79LPSMM in an engineered chassis | 49.21 mg/L | 164 | nih.govnih.gov |

Other Microbial Hosts (e.g., Yarrowia lipolytica, Rhodosporidium toruloides)

The oleaginous yeast Yarrowia lipolytica has emerged as a promising host for terpenoid production due to its ability to accumulate large amounts of lipids, which can serve as a sink for hydrophobic compounds. plos.orgnih.gov Its capacity to utilize a variety of carbon sources, including oils, further enhances its industrial appeal. plos.org While specific studies on this compound production in Y. lipolytica are emerging, the successful production of other terpenoids like campesterol (B1663852) and isoprene (B109036) highlights its potential. plos.orgnih.gov For instance, engineering the MVA pathway by overexpressing HMG-CoA reductase (HMGR) was crucial for detectable isoprene production. nih.gov

Similarly, the carotenogenic yeast Rhodosporidium toruloides is a robust producer of lipids and native carotenoids, making it a suitable candidate for producing other terpenoids. d-nb.infonih.gov It has been successfully engineered to produce limonene, demonstrating the feasibility of redirecting its native MVA pathway towards the synthesis of other valuable compounds. d-nb.info The strategies employed in these hosts, such as pathway engineering and optimizing precursor supply, are directly applicable to this compound production.

Strategies for Precursor Flux Amplification

A recurring theme in enhancing this compound production is the critical need to increase the intracellular pool of its precursors, IPP and DMAPP. pnas.orgnih.gov This is achieved by engineering the upstream metabolic pathways that synthesize these fundamental building blocks.

Overexpression of Rate-Limiting Enzymes in MEP Pathway (e.g., Dxs, Idi, IspD, IspF)

In E. coli, the MEP pathway is the natural source of IPP and DMAPP. pnas.org Several enzymes in this pathway have been identified as rate-limiting steps. nih.gov Consequently, a common and effective strategy is to overexpress the genes encoding these enzymes. nih.gov

Specifically, the overexpression of:

Dxs (1-deoxy-D-xylulose-5-phosphate synthase): Catalyzes the first committed step of the MEP pathway. rsc.org

Idi (isopentenyl diphosphate isomerase): Interconverts IPP and DMAPP. nih.gov

IspD (2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase) nih.gov

IspF (2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase) nih.gov

Incremental overexpression of these genes has been shown to significantly improve this compound production. nih.gov For instance, the inclusion of approximately five additional copies of the MEP pathway genes led to the highest production of this compound in one study, reaching about 92 mg/L. nih.gov This approach directly addresses the bottleneck in precursor supply, allowing for a greater flux of carbon towards the desired diterpene. pnas.orgnih.gov

Engineering of Upstream Isoprenoid Metabolism

Beyond the overexpression of individual enzymes, a more holistic approach to engineering upstream isoprenoid metabolism has proven beneficial. pnas.orgnih.gov This involves balancing the expression of multiple genes within the precursor pathway to avoid the accumulation of toxic intermediates and to ensure a smooth flow of metabolites. rsc.org

In E. coli, this has been achieved by creating synthetic operons containing key MEP pathway genes, allowing for coordinated expression. pnas.org In S. cerevisiae, engineering the native MVA pathway is the primary strategy. nih.gov This includes the overexpression of enzymes like truncated HMG-CoA reductase (tHMG1) and the fusion of farnesyl diphosphate synthase (ERG20) with other enzymes to channel metabolic flux towards the desired diterpene precursor, GGPP. nih.gov The introduction of heterologous MVA pathways into E. coli represents another powerful strategy to boost precursor availability, effectively creating a parallel and less-regulated production line for IPP and DMAPP. researchgate.netrsc.org

Enzyme Optimization and Directed Evolution

The efficient biosynthesis of this compound is often constrained by the catalytic efficiency and specificity of the enzymes involved, particularly geranylgeranyl diphosphate synthase (GGPPS) and this compound synthase (LPS). To overcome these limitations, researchers have employed enzyme optimization and directed evolution techniques to enhance the production of this valuable diterpenoid.

Mutagenesis of GGPPS for Increased GGPP Supply

To enhance the supply of GGPP, mutagenesis of GGPPS has been a key strategy. In one study, a GGPPS from Taxus canadensis was chosen for its high specificity in synthesizing GGPP from FPP. googleapis.com Lacking a crystal structure for a gymnosperm GGPPS, a stochastic mutational approach was employed to evolve the enzyme. googleapis.com Through random mutagenesis and screening, mutations such as S239C and G295D in the T. canadensis GGPPS were identified to significantly improve this compound production when expressed in E. coli. google.com For instance, a GGPPS mutant with an F112S mutation resulted in a 4.8-fold increase in the metabolic flux towards GGPP. The combination of engineered GGPPS and LPS enzymes has been shown to dramatically increase both the production and selectivity for this compound. illinois.edu

One innovative screening method utilized the lycopene (B16060) biosynthetic pathway as a colorimetric reporter. nih.gov Since lycopene production also depends on the GGPP pool, improved GGPPS variants could be identified by a more intense red coloration in the engineered E. coli colonies. nih.gov This approach circumvents the need for direct measurement of GGPP, providing a high-throughput method for screening GGPPS mutant libraries.

The following table summarizes key mutations in GGPPS and their impact on production:

| Enzyme | Mutation | Impact on Production | Reference |

| T. canadensis GGPPS | S239C, G295D | ~19-fold increase in this compound titer (in combination with LPS mutations) | google.com |

| GGPPS | F112S | 4.8-fold increase in flux to GGPP |

Directed Evolution of LPS for Improved Specificity and Yield

This compound synthase (LPS) catalyzes the cyclization of the linear GGPP molecule into the complex cyclic structure of this compound. A significant challenge with LPS is its often-low catalytic efficiency and promiscuity, leading to the production of unwanted side products like abietadiene and neoabietadiene. Directed evolution has emerged as a powerful tool to reshape the catalytic properties of LPS, enhancing both its specificity and yield. annualreviews.orgnih.gov

This process mimics natural evolution on a laboratory timescale, involving iterative cycles of mutagenesis, screening, and selection of improved enzyme variants. annualreviews.org For LPS, researchers have used homology modeling to identify key residues within the enzyme's binding pocket. nih.govnih.gov Phylogenetic analysis of functionally distinct LPS enzymes has also guided the selection of mutation targets. nih.gov

Through site-saturation mutagenesis and phylogeny-guided analysis, 15 strategic residues within the LPS binding pocket were identified. mdpi.com Mutations at these sites led to significant improvements in this compound production. mdpi.com For example, saturation mutagenesis of residues M593 and Y700 in Ginkgo biloba LPS (GbLPS) revealed that the M593I and Y700F variants increased productivity up to five-fold. nih.gov The combination of these mutations resulted in a 10-fold increase in the this compound titer. nih.gov Remarkably, combining optimized GGPPS and LPS mutants within an engineered metabolic pathway resulted in a 2,600-fold increase in this compound production compared to the pathway with wild-type enzymes. nih.govnih.gov

Key mutations in LPS and their effects are highlighted in the table below:

| Enzyme | Mutation(s) | Impact on Production | Reference |

| Ginkgo biloba LPS | M593I | Neutral on its own but facilitates subsequent mutational robustness | googleapis.comnih.gov |

| Ginkgo biloba LPS | Y700F | Increased productivity | nih.gov |

| Ginkgo biloba LPS | M593I, Y700F | 10-fold increase in this compound titer; >90% selectivity | nih.gov |

| Ginkgo biloba LPS | R584Q | Enhanced selectivity for this compound |

Impact of N-terminal Deletions on LPS Activity

Many plant-derived terpene synthases, including LPS, possess an N-terminal plastid transit peptide that directs the enzyme to the plastids where isoprenoid precursors are synthesized in plants. nih.govresearchgate.net When these enzymes are expressed in microbial hosts like E. coli or Saccharomyces cerevisiae, this transit peptide can negatively affect their catalytic activity. researchgate.net

Studies on Ginkgo biloba LPS have shown that removing parts of this N-terminal sequence can enhance enzyme activity. nih.gov Specifically, the removal of the first 60 or 79 amino acid residues from the N-terminus of the full-length protein led to an increase in this compound production when expressed in E. coli. nih.gov However, a more extensive deletion of 128 residues resulted in a complete loss of detectable enzyme activity, indicating that a portion of the N-terminal region is essential for proper protein folding and function. nih.gov This suggests that while the transit peptide itself is not required for catalysis in a heterologous host, a certain length of the N-terminal region is crucial for maintaining the structural integrity of the enzyme. nih.govbiorxiv.org

Bioreactor Cultivation and Process Optimization for High-Titer Production

Transitioning from small-scale shake flask cultures to large-scale bioreactors is essential for the industrial production of this compound. Bioreactors offer precise control over critical cultivation parameters such as pH, temperature, and dissolved oxygen, which is crucial for maintaining high cell densities and productivity. nih.govvalidogen.com The move from traditional flask-based methods to bioreactor systems, including stirred-tank and fixed-bed configurations, provides numerous advantages such as automation, online monitoring, and easier scale-up. nih.gov

For microbial production of diterpenoids, fed-batch fermentation is a commonly employed strategy to achieve high titers. In this approach, nutrients are fed to the culture periodically to prevent substrate limitation and accumulation of toxic byproducts. For instance, an optimized strain of E. coli containing engineered GGPPS and LPS enzymes produced 700 mg/L of this compound in a fed-batch fermentation process. nih.gov Similarly, in Saccharomyces cerevisiae, fed-batch fermentation in a 5-L bioreactor has been used to achieve high titers of other diterpenoids, demonstrating the potential of this strategy for this compound as well. researchgate.netnih.gov

Process optimization often involves a Design of Experiment (DoE) approach to systematically evaluate the impact of various parameters on production. validogen.com This can include optimizing the composition of the culture medium, the feeding strategy, and induction conditions for gene expression. For example, optimizing the glucose concentration has been shown to significantly impact the final titer of diterpenoids in yeast. nih.gov The development of small-scale microbioreactor systems allows for high-throughput screening of these conditions, accelerating process development and providing a reliable model for predicting performance in larger bioreactors. validogen.com

Synthetic Biology Frameworks for Constructing Diterpenoid Biosynthetic Pathways

Synthetic biology offers a powerful framework for the rational design and construction of novel biosynthetic pathways for diterpenoids like this compound. koreascience.krnih.gov This approach involves the assembly of genetic parts—such as promoters, ribosome binding sites, and genes encoding biosynthetic enzymes—into functional pathways within a microbial chassis like E. coli or yeast. illinois.edujmb.or.kr

The construction of these pathways often begins with the elucidation of the native biosynthetic route in plants. koreascience.krjmb.or.kr With advancements in genome sequencing, a growing number of genes encoding diterpene synthases and modifying enzymes have been identified and characterized. koreascience.krjmb.or.kr These genetic components can then be sourced from various organisms and assembled in a modular fashion to create an optimized pathway in a heterologous host. hznu.edu.cn

Several DNA assembly methods, such as the BioBrick™ standard, have been developed to facilitate the construction of these complex pathways. illinois.edu These methods allow for the stepwise and standardized assembly of multiple genes. illinois.edu A key challenge in pathway engineering is balancing the expression levels of each enzyme to maximize flux towards the desired product and avoid the accumulation of toxic intermediates. illinois.edu Computational tools can be used to predict optimal expression levels and design synthetic regulatory elements to achieve this balance. illinois.edu

By applying these synthetic biology principles, researchers have successfully constructed and optimized pathways for diterpenoid production. For example, the introduction of a heterologous mevalonate (MVA) pathway into E. coli can boost the supply of the universal isoprenoid precursors, IPP and DMAPP. google.com Combining this with the expression of engineered GGPPS and LPS has led to significant increases in this compound production. google.com This integrated approach of pathway engineering, enzyme optimization, and process development is crucial for creating efficient "cell factories" capable of producing high-value diterpenoids on an industrial scale. koreascience.krjmb.or.kr

Levopimaradiene As a Central Precursor in Natural Product Biosynthesis

Role in Ginkgolide Biosynthesis in Ginkgo biloba

The biosynthesis of ginkgolides, a group of terpene trilactones unique to Ginkgo biloba, is a complex process that is believed to primarily occur in the roots of the plant. pnas.orgresearchgate.netfrontiersin.org This pathway begins with the formation of the C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP), through the methylerythritol 4-phosphate (MEP) pathway. pnas.orgfrontiersin.org The first committed step in ginkgolide biosynthesis is the cyclization of GGPP, catalyzed by the enzyme levopimaradiene synthase (LPS), to form this compound. researchgate.netfrontiersin.orgscispace.comnih.gov The expression of the gene encoding for LPS is predominantly detected in the roots, which supports the hypothesis that ginkgolide biosynthesis originates in this part of the plant. frontiersin.orgscispace.com

The crucial role of this compound as the precursor to ginkgolides has been established through various studies. researchgate.netresearchgate.net After its formation, this compound is thought to be translocated from the plastids to the cytoplasm for subsequent modifications. mdpi.com It has been proposed that the dehydrogenation of this compound leads to the formation of dehydroabietane, which is then transported into the cytoplasm to undergo further complex reactions. frontiersin.org

Following the formation of the this compound scaffold, a series of oxidative modifications are required to construct the intricate cage-like structure of the ginkgolides. It is widely hypothesized that these downstream reactions are catalyzed by cytochrome P450 monooxygenases (CYPs). pnas.orgresearchgate.netresearchgate.netmdpi.com These enzymes are known to be involved in a wide range of oxidative reactions in plant secondary metabolism. frontiersin.org

Research has identified a gene cluster in Ginkgo biloba that contains five multifunctional cytochrome P450 genes located in close proximity to the this compound synthase gene. researchgate.netresearchgate.net This co-localization suggests a coordinated role in the ginkgolide biosynthetic pathway. researchgate.net These CYPs are believed to be responsible for the complex oxidation, cyclization, and rearrangement of the this compound backbone, ultimately leading to the formation of the characteristic tert-butyl group and one of the lactone rings found in all ginkgolides. researchgate.netmdpi.com Inhibition of CYP activity in ginkgo seedlings has been shown to decrease the accumulation of ginkgolides, further supporting their essential role in the pathway. researchgate.net The CYP450 enzyme is considered to catalyze the initial oxidation step of this compound in the ginkgolide biosynthesis. mdpi.com

The accumulation of terpene trilactones (TTLs), including ginkgolides and bilobalide (B1667068), in Ginkgo biloba is influenced by various factors, and the availability of precursors like this compound is critical. Studies using plant cell cultures have demonstrated that feeding this compound to the cultures can enhance the production of TTLs. mdpi.comresearchgate.net

In one study, the addition of this compound to suspension cultures of Ginkgo biloba dedifferentiated cells (DDCs) and cambial meristematic cells (CMCs) resulted in a significant increase in the production of ginkgolides A, B, and C, as well as bilobalide. researchgate.net For instance, in DDCs treated with 100 mg/L of this compound for 48 hours, the production of ginkgolide A and ginkgolide B was 1.61 and 1.32 times higher than the control group, respectively. mdpi.com Similarly, in this compound-treated CMCs, the production of ginkgolides A, B, C, and bilobalide was 2.03, 1.43, 1.22, and 1.19 times higher than the control, respectively. researchgate.net These findings highlight that this compound is a significant precursor that can manipulate the biosynthesis of terpene trilactones. researchgate.net

| Cell Type | Compound | Treatment | Fold Increase vs. Control |

| Dedifferentiated Cells (DDCs) | Ginkgolide A | 100 mg/L this compound (48h) | 1.61 |

| Dedifferentiated Cells (DDCs) | Ginkgolide B | 100 mg/L this compound (48h) | 1.32 |

| Cambial Meristematic Cells (CMCs) | Ginkgolide A | This compound | 2.03 |

| Cambial Meristematic Cells (CMCs) | Ginkgolide B | This compound | 1.43 |

| Cambial Meristematic Cells (CMCs) | Ginkgolide C | This compound | 1.22 |

| Cambial Meristematic Cells (CMCs) | Bilobalide | This compound | 1.19 |

Hypothesized Downstream Oxidation by Cytochrome P450s

Formation of Other Abietane-Type Diterpenes from this compound

This compound is not only a precursor to ginkgolides but also a central intermediate in the biosynthesis of other abietane-type diterpenes in various plant species, particularly in conifers like pine (Pinus), fir (Abies), and spruce (Picea). researchgate.netmdpi.com In these species, bifunctional this compound/abietadiene synthases (LAS) convert GGPP into a mixture of diterpene olefins, including this compound, abietadiene, neoabietadiene, and palustradiene. researchgate.netmdpi.com These compounds are often major components of oleoresin, which plays a role in the chemical defense of these plants against pests and pathogens. researchgate.netnih.gov

The formation of these different abietane-type diterpenes from this compound and its related intermediates arises from different deprotonation patterns during the enzymatic reaction cascade. nih.gov For example, the dehydration of the unstable allylic alcohol 13-hydroxy-8(14)-abietene, an intermediate in the reaction, can lead to the formation of abietadiene, neoabietadiene, palustradiene, and this compound. mdpi.com The expression of this compound synthase has also been identified in species of the Cupressaceae family, where it contributes to the production of various tricyclic abietane-type diterpene specialized metabolites. nchu.edu.tw The presence of this compound and its derivatives is therefore widespread in gymnosperms, highlighting its fundamental role in the chemical diversity of this plant group. nchu.edu.tw

Potential as a Platform Chemical for Chemoenzymatic Synthesis of Complex Molecules

The unique and complex structure of this compound makes it an attractive starting material, or "platform chemical," for the chemoenzymatic synthesis of other valuable molecules. osti.govumich.edu Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of traditional organic chemistry to create efficient and sustainable synthetic routes to complex targets. monash.edumit.edu

The biosynthesis of this compound has been successfully engineered in microbial hosts like Escherichia coli. nih.gov By introducing the genes for GGPPS and LPS, researchers have been able to produce this compound from simple carbon sources. nih.gov This provides a renewable and scalable source of the diterpene, which can then be used as a substrate for further chemical or enzymatic modifications. mdpi.com

The potential of this approach is exemplified by the ongoing efforts to elucidate and engineer the downstream P450 enzymes from the ginkgolide pathway. researchgate.net By combining the microbial production of this compound with the in vitro or in vivo activity of these P450s, it may be possible to develop a fully chemoenzymatic route to ginkgolides and other complex diterpenoids. This strategy could overcome the limitations of relying on slow-growing natural sources like the Ginkgo biloba tree. mdpi.com Furthermore, the application of directed evolution to enzymes like this compound synthase could lead to the creation of novel pathway variants that not only increase the production of this compound but also control the selectivity towards specific isomers, further expanding its utility as a platform chemical. osti.gov The use of this compound in chemoenzymatic cascades offers a powerful tool for accessing complex chemical scaffolds that would be difficult to obtain through traditional synthetic methods alone. umich.edu

Ecological and Physiological Context of Levopimaradiene Production in Plants

Tissue-Specific Localization of Biosynthesis (e.g., Roots vs. Leaves)

The biosynthesis of levopimaradiene and its downstream products is often confined to specific plant organs, reflecting a strategic allocation of metabolic resources. Research has shown distinct patterns of localization, primarily contrasting between root and leaf tissues.

In Ginkgo biloba, there is strong evidence that the complete biosynthesis of ginkgolides, for which this compound is the first committed precursor, occurs predominantly in the roots. researchgate.netresearchgate.netfrontiersin.orgfrontiersin.org Studies using labeled precursors have demonstrated that the enzymatic steps leading to the final diterpene products take place in the roots, which act as a site for both biosynthesis and accumulation. researchgate.netresearchgate.net The leaves, while also accumulating these compounds, appear to function mainly as a sink, with the metabolites being transported from the roots. researchgate.netresearchgate.net This is further supported by gene expression analyses, which show that the transcripts for this compound synthase (LPS), the key enzyme catalyzing the formation of this compound, are found almost exclusively in the roots and, to a lesser extent, in the ovulate strobilus, but not in the leaves. frontiersin.orgscispace.comtandfonline.com Specifically, research has pinpointed fibrous roots and the periderm of the main root as important sites of ginkgolide biosynthesis. frontiersin.org

In coniferous species such as pines, the localization is also tissue-specific, though part of a broader defensive system involving oleoresin. Diterpene resin acids (DRAs), which are derived from this compound and related olefins, are major components of this oleoresin. oup.comresearchgate.net In jack pine (Pinus banksiana) and lodgepole pine (Pinus contorta), abietane-type DRAs, including those derived from this compound, are found in various tissues. oup.com For instance, in the leader stems and upper interwhorl stem tissues of jack pine, levopimaric acid is among the most abundant DRAs. oup.com Similarly, in both young and mature needles (leaves) of lodgepole and jack pine, levopimaric acid and neoabietic acid are the most abundant DRAs. oup.com The roots of both species also show similar DRA profiles. oup.com This indicates that in these pine species, the biosynthetic machinery for this compound-derived compounds is active in multiple tissues, including needles, stems, and roots, as part of a plant-wide defense system. oup.com

Table 1: Tissue-Specific Expression and Accumulation Related to this compound

| Plant Species | Tissue of Primary Biosynthesis | Tissue of Accumulation | Key Findings | References |

| Ginkgo biloba | Roots (specifically fibrous roots and main root periderm) | Roots, Leaves | This compound synthase (LPS) gene expression is almost exclusive to roots. Leaves act as a sink for translocation from roots. | researchgate.net, researchgate.net, scispace.com, tandfonline.com, researchgate.net, frontiersin.org |

| Pinus spp. (Lodgepole, Jack Pine) | Needles, Stems, Roots | Needles, Stems, Roots | This compound-derived resin acids are abundant in extracts from needles, stems, and roots, indicating widespread biosynthetic capability. | oup.com |

Response to Environmental Stressors and Elicitors

The production of this compound and its derivatives is not static but is dynamically regulated in response to various environmental challenges. This inducibility is a key feature of plant chemical defenses, allowing the plant to mount a defense when needed, which can be more resource-efficient than maintaining high levels of defense compounds constitutively. plos.org

Wounding is a major trigger for the biosynthesis of diterpenes derived from this compound. In conifers, physical injury, such as that caused by herbivorous insects, prompts the formation of traumatic resin ducts and the secretion of oleoresin, which contains diterpene resin acids. nih.govpnas.org This response helps to seal the wound and protect against further attack. pnas.org Studies in Sitka spruce (Picea sitchensis) have shown that mechanical wounding leads to a significant accumulation of transcripts for this compound/abietadiene synthase (LAS), the enzyme responsible for producing this compound and related isomers. nih.gov This induced gene expression is a critical part of the plant's defense response. nih.govnih.gov

Chemical elicitors, particularly the plant hormone methyl jasmonate (MeJA), are potent inducers of this compound biosynthesis. MeJA is a key signaling molecule in plant defense pathways, often mediating responses to herbivory and pathogens. peerj.com In Ginkgo biloba, treatment with MeJA significantly increases the expression of the GbLPS2 gene, which encodes this compound synthase, leading to a higher content of downstream terpene trilactones. tandfonline.comtandfonline.com Promoter analysis of the GbLPS2 gene revealed the presence of cis-acting elements that respond to MeJA, confirming its role in regulating the gene's transcription. tandfonline.comtandfonline.com Similarly, in Sitka spruce, MeJA treatment induces the expression of LAS, activating diterpenoid biosynthesis in both existing cortical resin ducts and newly formed traumatic resin ducts. nih.gov Other signaling molecules like salicylic (B10762653) acid (SA) and abscisic acid (ABA) have also been identified as potential regulators. tandfonline.comoup.comnotulaebotanicae.ro

Table 2: Effect of Elicitors on this compound-Related Biosynthesis

| Plant Species | Elicitor/Stressor | Observed Effect | Mechanism | References |

| Ginkgo biloba | Methyl Jasmonate (MeJA) | Increased production of terpene trilactones. | Upregulation of this compound synthase (GbLPS2) gene expression. | , tandfonline.com, tandfonline.com |

| Ginkgo biloba | Salicylic Acid (SA), Abscisic Acid (ABA) | Potential regulation of biosynthesis. | Promoter of GbLPS2 contains response elements for SA and ABA. | tandfonline.com, oup.com |

| Picea sitchensis (Sitka Spruce) | Mechanical Wounding | Increased transcript levels of this compound/abietadiene synthase (LAS). | Induced defense response. | nih.gov |

| Picea sitchensis (Sitka Spruce) | Methyl Jasmonate (MeJA) | Activation of diterpenoid biosynthesis in resin ducts. | Induction of LAS enzyme production. | nih.gov |

| Curcuma wenyujin | Methyl Jasmonate (MeJA) | Upregulation of a putative this compound synthase gene. | Transcriptome-wide response to elicitor. | plos.org |

Contribution to Plant Defense Mechanisms

This compound is a central precursor to chemical compounds that form a critical part of the plant's defense arsenal, providing protection against a wide range of biological threats, including insects and microbial pathogens. researchgate.netuniprot.org These defenses can be direct, through toxicity or deterrence, or indirect. nih.govicrisat.org

In many coniferous species, this compound is a precursor to diterpene resin acids (DRAs), the primary non-volatile component of oleoresin. oup.comresearchgate.net When a plant is wounded, this sticky and toxic resin is secreted, forming a physical barrier that can trap and kill invading insects and inhibit fungal growth. pnas.org The production of DRAs is a key defense strategy against bark beetles and their associated fungal pathogens, which pose a significant threat to conifer forests. oup.comresearchgate.net The induction of this compound/abietadiene synthase (LAS) gene expression in response to weevil attack in Sitka spruce highlights the compound's direct role in herbivore resistance. nih.gov

In Ginkgo biloba, this compound is the starting point for the biosynthesis of unique terpene trilactones, including ginkgolides. frontiersin.orgplos.org These compounds are believed to contribute to the remarkable resistance of the Ginkgo tree to pests and diseases. plos.org The production of these defensive chemicals can be induced by herbivory, suggesting they are part of an active defense strategy. For example, the application of methyl jasmonate, which mimics an herbivore attack, enhances the defensive properties of Ginkgo biloba against insects. Diterpenes in general, including those derived from this compound, can function as phytoalexins—low molecular weight antimicrobial compounds that are synthesized by plants in response to infection or stress. nih.govgau.edu.bd

Advanced Analytical Methodologies in Levopimaradiene Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of levopimaradiene and other related terpene compounds. restek.comoup.com This method is favored for its ability to separate volatile and semi-volatile compounds and provide detailed mass spectra for identification. researchgate.netcopernicus.orgacs.org

In this compound research, GC-MS is employed to identify the products of enzyme assays. For instance, when the this compound synthase (LAS) enzyme is incubated with its substrate, geranylgeranyl diphosphate (B83284) (GGDP), GC-MS is used to analyze the resulting hydrocarbon products. nih.govgoogle.com The enzymatic product is identified as this compound by comparing its retention time and mass spectrum with that of a synthetically prepared authentic standard. google.comresearchgate.net The mass spectrum of this compound exhibits a characteristic fragmentation pattern that allows for its unambiguous identification. researchgate.netresearchgate.net

Researchers have noted that the conditions of the GC-MS analysis, particularly the injector and oven temperatures, can influence the observed product profile. nih.gov For example, thermally unstable diterpenol products of some synthase enzymes can dehydrate at high temperatures within the GC-MS system, leading to the formation of terpene hydrocarbons like this compound. nih.gov This highlights the importance of carefully controlled analytical conditions, such as low-temperature or on-column injection, to minimize the risk of thermal degradation and accurately reflect the true enzymatic products. nih.gov

GC-MS is also a quantitative tool. By creating a standard curve with known concentrations of a this compound standard, the amount of this compound produced in an enzymatic reaction or extracted from a biological sample can be accurately determined. capes.gov.br

Table 1: GC-MS Parameters for Diterpene Analysis

| Parameter | Typical Conditions | Reference |

| Column | HP-5ms | researchgate.netnih.gov |

| Injector Temperature | 240 °C (Split/Splitless) | nih.gov |

| Oven Program | 40°C to 300°C at 10°C/min | |

| Carrier Gas | Helium | acs.org |

| MS Detector | Ionization Voltage: 70 eV | acs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Synthetic Standards and Enzymatic Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound and its precursors. solubilityofthings.comfepbl.combruker.com It provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the precise determination of its chemical structure and stereochemistry. solubilityofthings.comfepbl.com

In the context of this compound research, NMR is used to confirm the structure of synthetically prepared standards. google.com Techniques such as 1H NMR, 13C NMR, COSY, HMQC, and HMBC are employed to assign all proton and carbon signals in the molecule. researchgate.netcapes.gov.br These assignments are crucial for verifying the identity and purity of the synthetic compound, which can then be used as a reference in GC-MS analysis. researchgate.net

NMR is also applied to characterize the products of enzymatic reactions. nih.gov In cases where the enzymatic product is novel or unexpected, NMR is the primary method for determining its structure. For example, when researchers suspected that the this compound/abietadiene synthase (PaLAS) from Norway spruce was producing a thermally unstable diterpenol, NMR analysis of the product (prepared in a deuterated solvent to prevent dehydration) was essential to identify it as 13-hydroxy-8(14)-abietene. nih.gov This demonstrated that the this compound observed in typical GC-MS analyses was an artifact of thermal dehydration. nih.gov

Table 2: Representative 1H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (ppm) | Multiplicity |

| H-14 | ~5.38 | d |

| H-7 | ~2.18 | m |

| H-15 | ~2.85 | septet |

Note: Chemical shifts can vary slightly depending on the solvent used. paulussegroup.com

High-Performance Liquid Chromatography (HPLC) for Compound Separation

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique used in this compound research, particularly for the purification and analysis of related non-volatile or polar compounds. uft-plovdiv.bgphcogres.comwikipedia.orgopenaccessjournals.com HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. shimadzu.comlibretexts.org

While GC-MS is ideal for volatile terpenes like this compound, HPLC is often the method of choice for analyzing their precursors and downstream metabolites, which can be more polar. phcogres.comcannabissciencetech.com For example, in the synthesis of this compound from levopimaric acid, HPLC can be used to purify the intermediates. It is also widely used for the quantitative analysis of diterpenes like cafestol (B1668206) and kahweol (B1673272) in coffee oil, demonstrating its utility for similar compounds. phcogres.com

Different HPLC modes, such as normal-phase and reversed-phase, can be employed depending on the polarity of the compounds to be separated. wikipedia.org Reversed-phase HPLC with a C18 column is a common setup for the analysis of terpenoids. uft-plovdiv.bg Detection is often achieved using a UV or photodiode array (PDA) detector, although coupling HPLC with mass spectrometry (LC-MS) provides greater sensitivity and specificity. oup.comcannabissciencetech.com

Table 3: Typical HPLC Parameters for Terpenoid Analysis

| Parameter | Conditions | Reference |

| Column | Reversed-phase C18 | uft-plovdiv.bg |

| Mobile Phase | Methanol and 0.1% formic acid | uft-plovdiv.bg |

| Flow Rate | 0.4 ml/min | uft-plovdiv.bg |

| Detector | UV at 210 nm | uft-plovdiv.bg |

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) for Gene Expression Profiling

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is a highly sensitive and specific technique used to measure the expression levels of genes involved in the this compound biosynthetic pathway. gene-quantification.dethermofisher.comgene-quantification.de This method allows researchers to understand how the expression of key enzyme-encoding genes, such as this compound synthase, changes in response to different stimuli or developmental stages. chinacrops.orgfrontiersin.orgoup.com

In studies related to this compound and ginkgolide biosynthesis in Ginkgo biloba, qRT-PCR has been used to investigate the effect of elicitors or precursors on the expression of genes in the methylerythritol 4-phosphate (MEP) pathway. researchgate.net For example, research has shown that the addition of this compound to Ginkgo biloba cell cultures can significantly affect the transcript levels of genes in the MEP pathway, ultimately influencing the production of terpene trilactones. researchgate.net

The process involves extracting RNA from the plant tissue, converting it to complementary DNA (cDNA) through reverse transcription, and then amplifying specific gene sequences using a real-time PCR instrument. thermofisher.com The amplification is monitored in real-time using fluorescent dyes or probes, and the expression level of the target gene is quantified relative to one or more stable reference genes. oup.commerckmillipore.com This provides valuable insights into the regulatory mechanisms controlling the biosynthesis of this compound. nih.govfrontiersin.org

Table 4: Key Genes in this compound Biosynthesis Analyzed by qRT-PCR

| Gene | Function | Pathway | Reference |

| DXS | 1-deoxy-D-xylulose 5-phosphate synthase | MEP Pathway | researchgate.net |

| MECT | 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase | MEP Pathway | researchgate.net |

| LAS/LPS | This compound Synthase | Terpenoid Biosynthesis | researchgate.net |

| GGPPS | Geranylgeranyl Diphosphate Synthase | Terpenoid Biosynthesis |

Future Directions and Emerging Research Avenues

Elucidation of Remaining Uncharacterized Biosynthetic Steps

The journey from geranylgeranyl diphosphate (B83284) (GGPP) to levopimaradiene is catalyzed by the enzyme this compound synthase (LPS). nih.gov This is the first committed step in the intricate pathway leading to terpene trilactones (TTLs) like ginkgolides in Ginkgo biloba. nih.gov However, the series of complex enzymatic reactions that convert this compound into the final ginkgolide structures remains largely uncharacterized. nih.govmit.edu The complete elucidation of this downstream pathway is a critical frontier in diterpenoid research.

Future research will likely focus on identifying and characterizing the enzymes, such as cytochrome P450 monooxygenases (P450s) and other modifying enzymes, responsible for the subsequent transformations of the this compound skeleton. nih.govresearchgate.netnih.gov While the initial cyclization is known, many intermediate catalytic modification processes are still unclear. oup.com The discovery of these missing enzymatic steps is essential for reconstructing the entire ginkgolide pathway in a heterologous host. umsl.eduresearchgate.net Techniques like transcriptome sequencing of specific plant tissues and co-expression analysis are powerful tools for identifying candidate genes. jmb.or.kr Understanding these uncharacterized steps will not only solve a long-standing puzzle in plant biochemistry but also provide the necessary genetic components to engineer the complete biosynthesis of ginkgolides from this compound. mit.edubvsalud.org

Development of Novel Diterpene Synthases with Tailored Specificity

The efficiency and selectivity of the diterpene synthase itself are paramount for high-yield production. The native this compound synthase (LPS) from G. biloba can be promiscuous, producing other diterpene isomers alongside this compound. mit.edu Protein engineering offers a powerful strategy to create novel diterpene synthases with tailored specificity and enhanced catalytic activity. mit.edunih.gov

Table 1: Examples of Engineered Diterpene Synthase Pathway Mutations for this compound Production This table is generated based on data describing combinatorial mutations in both GGPPS and LPS enzymes to improve this compound synthesis.

| Original Enzyme | Mutation Details | Outcome | Reference |

| Geranylgeranyl Diphosphate Synthase (GGPPS) & this compound Synthase (LPS) | Combinatorial mutations generated in both synthases. | Creation of a mutant library with pathway variants that increased diterpenoid production and tuned selectivity towards this compound. | nih.govpnas.org |

| This compound Synthase (LPS) | Redesigning the enzyme to be more efficient. | Goal to create a new version that exclusively generates this compound, reducing the production of three other potential products. | mit.edu |

Advanced Metabolic Engineering Strategies for Ultra-High Yield Production

Achieving industrially relevant titers of this compound requires moving beyond simple pathway expression to sophisticated metabolic engineering strategies. annualreviews.org A key limitation in heterologous production is often the host's capacity to supply the necessary precursor, GGPP. nih.govpnas.org Early efforts to improve this compound production in E. coli involved amplifying the flux of the upstream methylerythritol phosphate (B84403) (MEP) pathway by overexpressing bottleneck enzymes like DXS, idi, ispD, and ispF. pnas.org This strategy alone significantly boosted production. pnas.org

The most dramatic improvements, however, have come from combining metabolic and protein engineering. nih.gov By simultaneously increasing the precursor supply and using the engineered, more selective synthases described above, researchers achieved an approximately 2,600-fold increase in this compound levels, reaching titers of around 700 mg/L in bioreactors. pnas.orgmit.edu

Future strategies for "ultra-high yield" production will likely incorporate more advanced concepts:

Modular Engineering : This involves segmenting the biosynthetic pathway into different modules that can be individually optimized. a-star.edu.sg

Dynamic Pathway Regulation : Using biosensors to monitor intermediate metabolites and dynamically control gene expression can help redirect metabolic flux and avoid the accumulation of toxic intermediates. a-star.edu.sg

Host Engineering : Systematic optimization of host strains, for example by creating amino acid auxotrophs, can redirect resources towards product formation and away from biomass, as has been successfully applied for other terpenoids. researchgate.net

Process Optimization : Fine-tuning fermentation conditions, such as using fed-batch strategies with carbon restriction, is crucial for maximizing yield at scale. researchgate.net

These advanced approaches are essential to make the microbial production of this compound and its derivatives economically viable. pakistanbmj.comscienceopen.com

**Table 2: Metabolic Engineering Strategies for this compound Production in *E. coli***

| Engineering Strategy | Genes/Pathway Targeted | Result | Fold Increase | Reference |

| Precursor Flux Amplification | Overexpression of MEP pathway genes (dxs, idi, ispD, ispF) | Increased supply of IPP and DMAPP precursors for GGPPS. | ~600-fold (compared to unengineered pathway) | pnas.orgmit.edu |

| Pathway Reprogramming | Combinatorial mutations in ggpps and lps genes. | Increased synthase efficiency and selectivity for this compound. | N/A (Part of combined strategy) | nih.govpnas.org |

| Combined Protein and Metabolic Engineering | Precursor flux amplification + use of mutant synthases. | Synergistic effect leading to high-titer production. | ~2,600-fold (overall) | nih.govpnas.orgmit.edu |

Integration of Multi-Omics Data for Comprehensive Pathway Understanding

A truly comprehensive understanding of this compound biosynthesis and its regulation requires the integration of multiple layers of biological data, a strategy known as multi-omics. genexplain.comfrontiersin.org This approach combines genomics, epigenomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of the biological system. frontiersin.orgnih.govplos.org While much of the work on this compound has focused on targeted gene expression, multi-omics analyses are increasingly being used to unravel the complexities of other diterpenoid pathways, offering a roadmap for future research. researchgate.netresearchgate.netmdpi.com

Key applications of multi-omics in this context include:

Gene Discovery : Integrated transcriptome and metabolome analyses of Ginkgo biloba tissues can identify novel candidate genes (like P450s and transferases) involved in the downstream conversion of this compound by correlating gene expression patterns with the accumulation of specific metabolites. oup.comresearchgate.netresearchgate.net

Regulatory Network Analysis : Multi-omics data can reveal how the biosynthetic pathway is regulated at the genetic and epigenetic levels, identifying key transcription factors or epigenetic marks that control pathway flux. genexplain.comnih.gov

Identifying Bottlenecks : By simultaneously measuring transcripts, proteins, and metabolites, researchers can pinpoint rate-limiting steps and identify unforeseen metabolic crosstalk that might siphon intermediates away from the desired product. genexplain.combiorxiv.org

Integrating these diverse datasets into predictive models allows for a more rational approach to metabolic engineering. plos.orgnih.gov This systems-level understanding is crucial for moving beyond trial-and-error optimization to the rational design of high-yield production hosts for this compound and complex downstream products like ginkgolides. genexplain.comfrontiersin.org

Table 3: Application of Different Omics Technologies in Terpenoid Pathway Analysis

| Omics Type | Data Provided | Application in Pathway Understanding | Reference |

| Genomics | DNA sequence, gene location, and structure. | Provides the fundamental blueprint of potential biosynthetic genes and gene clusters. | frontiersin.org |

| Transcriptomics | Gene expression levels (mRNA). | Identifies genes that are actively expressed in specific tissues or under certain conditions, aiding in the discovery of pathway enzymes. | researchgate.netresearchgate.net |

| Proteomics | Protein abundance and modifications. | Confirms the translation of genes into functional enzymes and can reveal post-translational regulation. | genexplain.comfrontiersin.org |

| Metabolomics | Profiles of small molecule metabolites. | Directly measures the accumulation of pathway intermediates and final products, linking gene expression to chemical output. | nih.govmdpi.com |

| Epigenomics | DNA methylation, histone modifications. | Uncovers regulatory mechanisms that control gene expression without altering the DNA sequence. | nih.gov |

Q & A

Q. What are the key enzymatic steps in levopimaradiene biosynthesis, and how do they influence precursor flux?

this compound biosynthesis involves two critical enzymatic phases:

- Methylerythritol phosphate (MEP) pathway : Generates isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the universal precursors for terpenoids. Rate-limiting enzymes (e.g., dxs, idi, ispD, ispF) must be overexpressed to enhance flux .

- Prenyltransferase–synthase cascade : Geranylgeranyl diphosphate synthase (GGPPS) converts IPP/DMAPP to geranylgeranyl diphosphate (GGPP), which is cyclized by this compound synthase (LPS) into this compound. LPS activity is highly dependent on GGPP availability and active-site residues that dictate product specificity . Methodological Insight: Use quantitative RT-PCR to monitor MEP gene expression and GC-MS to quantify intermediates .

Q. How is this compound synthesized from resin acids, and what analytical methods validate its purity?

this compound is derived from levopimaric acid via a four-step synthesis:

- Esterification of the carboxylic acid group.

- Tosylation at C13.

- Zn/NaI reduction to remove the tosyl group.

- Chromatographic purification (e.g., silica gel column). Validation: NMR (¹H, ¹³C) and GC-MS compare retention times and fragmentation patterns with authentic standards .

Advanced Research Questions

Q. Why does MEP pathway amplification in E. coli lead to reduced this compound yields beyond 5 gene copies?

Overexpression of MEP genes (e.g., 10 copies) causes:

- Toxic intermediate accumulation (e.g., methylerythritol cyclodiphosphate), inhibiting cell growth .

- Imbalanced GGPP/LPS activity : Excess GGPP overwhelms LPS capacity, leading to byproducts (abietadiene, neoabietadiene) . Solution: Modular metabolic engineering to balance MEP flux and engineer LPS for higher turnover .

Q. How can researchers resolve contradictions in product ratios from this compound synthase mutants?

Divergent product profiles (e.g., this compound vs. abietadiene) arise from:

- Active-site residue mutations : Alter carbocation stabilization (e.g., Ala-737 in Picea abies LPS affects water molecule positioning) .

- Substrate conformational changes : Homology modeling of LPS reveals residues that control diphosphate ionization and proton transfer . Methodology: Combine site-directed mutagenesis with molecular dynamics simulations to predict product outcomes .

Q. What strategies mitigate byproduct formation during heterologous this compound production in Nicotiana benthamiana?

Transient expression often yields hydroxylated derivatives (e.g., 13-hydroxy-8(14)-abietene) due to endogenous oxidases.

- Co-expression of cytochrome P450 inhibitors reduces side reactions.

- Subcellular targeting : Localize LPS to plastids to limit exposure to host oxidases .

Methodological Tables

Table 1 : MEP Pathway Gene Copy Number vs. This compound Yield in E. coli

| MEP Gene Copies | This compound (mg/L) | Byproducts (%) |

|---|---|---|

| 0 | 0.15 | None |

| 5 | 92 | 13% (abietadiene) |

| 10 | 23 | 35% (abietadiene) |

Table 2 : Product Ratios of this compound Synthases Across Species

| Enzyme Source | This compound (%) | Abietadiene (%) | Neoabietadiene (%) |

|---|---|---|---|

| Pinus taeda (PtLAS) | 47.1 | 27.1 | 22.5 |

| Picea abies (PaLAS) | 36.5 | 32.1 | 23.2 |

| Ginkgo biloba (GbLPS) | 95+ | <1 | Trace |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.